2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. It is characterized by the presence of bromine, fluorine, and boron atoms within its structure. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dibromo-2,6-difluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming difluorophenyl derivatives.
Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include phenols, quinones, difluorophenyl derivatives, and various substituted phenyl compounds.
Scientific Research Applications
2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique electronic properties.
Medicine: It plays a role in the synthesis of potential drug candidates, particularly in the field of oncology.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group interacts with the palladium catalyst, facilitating the transfer of the phenyl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2,6-difluorophenylboronic acid
- 3,5-Dibromo-2,6-difluorophenylacetonitrile
- 3,5-Dibromo-2,6-difluorophenylmethanol
Uniqueness
Compared to similar compounds, 2-(3,5-Dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which enhances its reactivity in cross-coupling reactions. This makes it particularly valuable in synthetic organic chemistry for the formation of complex molecules.
Properties
Molecular Formula |
C12H13BBr2F2O2 |
---|---|
Molecular Weight |
397.85 g/mol |
IUPAC Name |
2-(3,5-dibromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H13BBr2F2O2/c1-11(2)12(3,4)19-13(18-11)8-9(16)6(14)5-7(15)10(8)17/h5H,1-4H3 |
InChI Key |
MFLPWMMUMDGKJQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)Br)Br)F |
Origin of Product |
United States |
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